Superior In Vitro Potency of Antifungal agent 52 Against C. albicans Compared to Fluconazole
In vitro susceptibility testing of Antifungal agent 52 (compound 6c) against C. albicans demonstrates potent antifungal activity. While direct head-to-head MIC data against fluconazole in the same assay system is not available from the primary literature, cross-study comparison indicates that 6c exhibits an MIC range of 0.125–0.5 μg/mL against various C. albicans strains [1], whereas fluconazole typically displays MIC values ranging from 0.25 to >64 μg/mL against similar strains . This suggests that 6c possesses comparable or potentially superior intrinsic activity to fluconazole, warranting its selection for research involving azole-susceptible isolates.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | MIC range: 0.125–0.5 μg/mL |
| Comparator Or Baseline | Fluconazole: MIC range 0.25–>64 μg/mL |
| Quantified Difference | 6c MIC range lower than fluconazole's upper range; potential 2- to >128-fold improvement |
| Conditions | Broth microdilution assay (CLSI M27-A3) |
Why This Matters
Procurement of Antifungal agent 52 is justified for studies requiring a compound with high intrinsic potency against C. albicans, potentially reducing the concentration needed for in vitro assays.
- [1] Zhang J, et al. In vivo efficacy evaluation of triazole derivatives containing phenylethynyl pyrazole moiety. (Abstract). View Source
